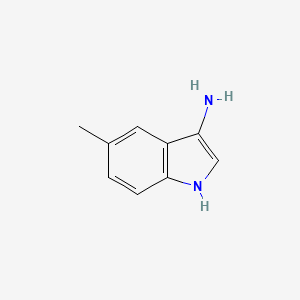

5-Methyl-1H-indol-3-amine

描述

Structure

3D Structure

属性

分子式 |

C9H10N2 |

|---|---|

分子量 |

146.19 g/mol |

IUPAC 名称 |

5-methyl-1H-indol-3-amine |

InChI |

InChI=1S/C9H10N2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,10H2,1H3 |

InChI 键 |

CTPKUTFYWHBVPV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC=C2N |

规范 SMILES |

CC1=CC2=C(C=C1)NC=C2N |

产品来源 |

United States |

Synthetic Methodologies for 5 Methyl 1h Indol 3 Amine and Analogues

Retrosynthetic Analysis of the 5-Methyl-1H-indol-3-amine Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For this compound, the primary disconnections can be envisioned through several strategic bond cleavages of the indole (B1671886) core.

A primary retrosynthetic disconnection involves breaking the C2-C3 and the N1-C2 bonds, a common strategy in many indole syntheses. This leads back to a substituted aniline (B41778) precursor, specifically p-toluidine, and a synthon that can provide the C2 and C3 atoms with the required amino functionality. This approach forms the basis for methods like the Fischer indole synthesis.

Another key disconnection targets the C3-N bond. This suggests a synthetic route where the 5-methylindole (B121678) core is first constructed, followed by the introduction of the amino group at the C3 position. This strategy relies on electrophilic substitution or other functionalization reactions on the pre-formed indole ring.

A more convergent approach involves disconnections that break down the molecule into building blocks that can be assembled in a multicomponent reaction. This might involve breaking the N1-C7a, C3-C3a, and C2-N bonds, leading back to a 2-haloaniline, an alkyne, and an amine source.

These varied retrosynthetic pathways highlight the diverse range of synthetic strategies that can be employed to access the this compound scaffold, each with its own set of advantages and challenges.

Classical and Contemporary Approaches to Indole Synthesis Applied to this compound

Fischer Indole Synthesis and its Modern Adaptations

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole core. mdpi.comalfa-chemistry.com The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. mdpi.com For the synthesis of this compound, this would involve the reaction of 4-methylphenylhydrazine (B1211910) with a suitable carbonyl compound containing a masked amino group at the α-position.

The generally accepted mechanism proceeds through the formation of an enamine intermediate from the phenylhydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, loss of ammonia (B1221849), and subsequent aromatization to yield the indole ring. mdpi.com

Modern adaptations of the Fischer indole synthesis have focused on improving yields, broadening the substrate scope, and employing milder reaction conditions. One contemporary modification involves a three-component approach where metalloimines, generated from the reaction of organometallic reagents with nitriles, react with arylhydrazines in a one-pot process to form the indole product. nih.gov

| Reaction Type | Starting Materials | Key Features | Reference |

| Classical Fischer Indole Synthesis | 4-methylphenylhydrazine, α-amino aldehyde/ketone derivative | Acid-catalyzed cyclization of a pre-formed arylhydrazone. | mdpi.comalfa-chemistry.com |

| Three-Component Fischer Indole Synthesis | 4-methylphenylhydrazine hydrochloride, nitrile, organometallic reagent | One-pot synthesis via in situ formation of the hydrazone. | nih.gov |

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including indoles. acs.org These methods often involve the intramolecular cyclization of suitably functionalized precursors. For the synthesis of this compound analogues, a common strategy involves the cyclization of o-alkynylanilines. While not a direct route to the 3-amino derivative, these methods provide a versatile platform for accessing substituted indoles that can be further functionalized. organic-chemistry.org

Palladium-catalyzed C-H activation has also been developed for the synthesis of indolines, which can be precursors to indoles. This involves the formation of a palladacycle followed by amination. acs.org A hypothetical route to this compound could involve the palladium-catalyzed intramolecular amination of a benzylic C-H bond in a suitably substituted precursor. researchgate.net

| Catalyst/Reagents | Substrate Type | Product Type | Reference |

| Pd(OAc)₂, P(n-Bu)₃ | N-alkylidene-2-(1-alkynyl)aniline | 2-substituted-3-(1-alkenyl)indole | organic-chemistry.org |

| Pd(OAc)₂ | 1-(tert-Butyl)-2-iodobenzene derivative, diaziridinone | 3,3-disubstituted indoline | acs.org |

| Pd(OAc)₂ | 2,6-dimethyl-N-(8-quinolinyl)benzamide | 7-methyl-isoindolinone | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. pnas.org In the context of indole synthesis, this often involves the use of multicomponent reactions, which enhance atom economy by incorporating most of the atoms from the starting materials into the final product. rsc.org Other green approaches include the use of alternative energy sources like microwave irradiation, employing environmentally friendly solvents such as water or ethanol (B145695), and utilizing catalysts to improve reaction efficiency. tandfonline.comresearchgate.net

A sustainable multicomponent synthesis of the indole core has been developed that proceeds under mild conditions in ethanol without a metal catalyst, adhering to several green chemistry principles, including waste prevention and high atom economy. rsc.org While not directly applied to this compound, this methodology offers a greener alternative to classical approaches.

| Green Chemistry Principle | Application in Indole Synthesis | Example | Reference |

| Atom Economy | Multicomponent reactions | Ugi multicomponent reaction followed by acid-induced cyclization. | rsc.orgrsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of spiro[indole-thiazolidines] under microwave irradiation. | tandfonline.com |

| Use of Renewable Feedstocks | Bio-renewable starting materials | Use of formic acid in a multicomponent indole synthesis. | rsc.org |

| Safer Solvents and Auxiliaries | Use of benign solvents | Reactions performed in water or ethanol. | tandfonline.comresearchgate.net |

Direct Amination Strategies for Indole Derivatives

The direct introduction of an amino group onto a pre-formed indole ring represents an alternative synthetic strategy. For 5-methylindole, the C3 position is the most nucleophilic and therefore the most likely site for electrophilic substitution.

Historically, the introduction of a nitrogen functionality at the C3 position has been achieved through nitration or azidation, followed by reduction to the corresponding amine. researchgate.net These methods, while effective, often require harsh conditions and the handling of potentially hazardous reagents.

More recent developments have focused on transition-metal-free approaches for the synthesis of 3-aminoindoles. One such method involves the treatment of ortho-nitrochalcones with ammonia and a Hantzsch ester in a basic medium. researchgate.net Another innovative, two-step synthesis of unprotected 3-aminoindoles proceeds through the reaction of indoles with nitrostyrene, followed by a microwave-assisted cascade reaction with hydrazine (B178648) hydrate. nih.gov

| Method | Reagents | Key Features | Reference |

| Nitration/Reduction | Nitrating agent (e.g., HNO₃), reducing agent (e.g., H₂/Pd-C) | Classical two-step approach. | researchgate.net |

| Azidation/Reduction | Azidating agent, reducing agent | Alternative two-step approach. | researchgate.net |

| From ortho-nitrochalcones | Ammonia, Hantzsch ester, base | Transition-metal-free, step-economic. | researchgate.net |

| From indoles and nitrostyrene | Nitrostyrene, phosphorous acid, hydrazine hydrate | Two-step, microwave-assisted synthesis of unprotected 3-aminoindoles. | nih.gov |

Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound

The synthesis of this compound requires careful control over several aspects of selectivity.

Regioselectivity is a key consideration in both the initial construction of the indole ring and its subsequent functionalization. In the Fischer indole synthesis, the use of an unsymmetrical ketone can lead to the formation of two regioisomeric indole products. alfa-chemistry.com The directing effect of the methyl group at the 5-position of the indole ring favors electrophilic substitution at the C3 position, which is beneficial for direct amination strategies.

Chemoselectivity is crucial when dealing with multifunctional molecules. For instance, in a palladium-catalyzed cross-coupling reaction, the catalyst must selectively activate a specific C-H or C-X bond in the presence of other potentially reactive functional groups. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in achieving the desired chemoselectivity.

Stereoselectivity is generally not a factor in the synthesis of the achiral this compound. However, if the synthesis were to be extended to chiral analogues with substituents at the C2 or C3 positions, enantioselective or diastereoselective methods would be necessary. For example, asymmetric catalytic versions of the Fischer indole synthesis have been developed.

The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with the aim of providing more efficient and precise methods for the synthesis of complex organic molecules like this compound and its derivatives. mdpi.commdpi.com

Process Optimization and Scale-Up Methodologies for Research Applications

The transition from a laboratory-scale synthesis of this compound and its analogues to a larger, more practical scale for extensive research applications necessitates a thorough investigation into process optimization and scale-up methodologies. While specific documented large-scale syntheses for this compound are not prevalent in publicly accessible literature, the principles of process chemistry applied to the synthesis of substituted indoles and particularly unstable 3-aminoindoles provide a clear framework for this endeavor.

Process optimization focuses on refining reaction parameters to maximize yield, purity, and efficiency while minimizing costs, environmental impact, and operational hazards. Key areas of focus include the selection of starting materials, optimization of reaction conditions (temperature, pressure, concentration), choice of catalysts and solvents, and development of robust purification and isolation procedures.

One of the primary challenges in the synthesis of 3-aminoindoles is their inherent instability. These compounds are often sensitive to air and light and can be prone to oxidative dimerization or decomposition. mdpi.com Therefore, a critical aspect of process optimization is the development of methods that either use a stable precursor that can be converted to the amine in a final step or employ protective group strategies. For instance, a common approach involves the synthesis of a more stable derivative, such as a nitro- or azido-substituted indole, which can then be reduced to the desired 3-aminoindole immediately before use or after a protection step.

A significant advancement in indole synthesis that lends itself to scalability is the use of multi-component reactions (MCRs). An efficient copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes has been developed to produce 3-aminoindolines, which can subsequently be isomerized to 3-aminoindoles. nih.gov This approach is advantageous for scale-up as it combines several synthetic steps into a single operation, reducing waste and saving time. nih.gov

The choice of catalyst is another pivotal factor. For many indole syntheses, precious metal catalysts like palladium are employed. organic-chemistry.orgnih.gov While highly effective, their cost can be prohibitive for large-scale production. Process optimization would therefore involve screening for less expensive, yet equally efficient, catalyst systems, such as those based on copper or manganese. nih.govorganic-chemistry.org Furthermore, optimizing catalyst loading is crucial to balance reaction efficiency with cost.

Solvent selection also plays a critical role. While solvents like DMF and DMSO are common in laboratory-scale reactions, their high boiling points and potential toxicity can pose challenges for scale-up. organic-chemistry.org The optimization process would explore greener, more benign solvents like ethanol or investigate solvent-free reaction conditions. rsc.org

The table below illustrates how different synthetic parameters can be optimized, drawing from general indole synthesis methodologies.

| Parameter | Laboratory-Scale Approach | Optimized/Scale-Up Approach | Rationale for Optimization |

| Starting Material | Readily available, high-purity reagents | Cost-effective, commercially available materials from reliable suppliers | Reduce overall cost of synthesis |

| Catalyst | Precious metal catalysts (e.g., Pd, Rh) at high loading nih.govnih.gov | Non-precious metal catalysts (e.g., Cu, Fe) or lower loading of precious metals nih.govorganic-chemistry.org | Minimize cost and environmental impact |

| Solvent | High-boiling point aprotic solvents (e.g., DMF, DMSO) organic-chemistry.org | Greener solvents (e.g., ethanol, water) or solvent-free conditions rsc.org | Improve safety profile and reduce environmental waste |

| Temperature | Extreme temperatures (high or cryogenic) | Near-ambient temperatures if possible, optimized for energy efficiency | Reduce energy consumption and cost |

| Purification | Column chromatography | Crystallization, distillation, or extraction | More time- and cost-effective for large quantities |

| Reaction Type | Multi-step synthesis | One-pot or multi-component reactions nih.govrsc.org | Increase efficiency, reduce waste and operational time |

When scaling up a synthesis, it is not always a matter of simply increasing the quantities of reagents. Heat and mass transfer can become limiting factors in large reactors. Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature runaways on a larger scale. Therefore, a pilot plant stage is often necessary to study the reaction kinetics and thermodynamics to ensure a safe and controlled process.

Furthermore, automated and high-throughput experimentation platforms can accelerate the optimization process by allowing for the rapid screening of a wide range of reaction conditions on a nano- or micro-scale before committing to a larger scale synthesis. nih.gov This approach can quickly identify optimal parameters and potential scalability issues. nih.gov

Chemical Reactivity and Derivatization Strategies of 5 Methyl 1h Indol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 5-Methyl-1H-indol-3-amine

The indole ring is highly susceptible to electrophilic attack, primarily at the C2 position due to the strong activating effect of the nitrogen atom. The presence of the methyl group at the C5 position and the amino group at the C3 position further influences the regioselectivity of these reactions.

Halogenation: Halogenation of indoles can be achieved using various reagents. For instance, enzymatic halogenation using flavin-dependent halogenases has been shown to be an effective method for the selective halogenation of indole derivatives. frontiersin.orgresearchgate.net These enzymes can catalyze the chlorination and bromination of electron-rich indoles. frontiersin.orgnih.govnih.gov For example, 5-methylindole (B121678) has been successfully halogenated at the C3-position using enzymatic methods. frontiersin.org

Nitration and Sulfonation: While specific examples for this compound are not prevalent in the searched literature, nitration and sulfonation of the indole nucleus are generally well-established reactions. These reactions typically occur at the positions most activated by the ring's electron-donating groups.

Nucleophilic Reactivity of the Amine Functionality

The primary amine at the C3 position of this compound is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups.

Acylation: The amine group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. researchgate.netresearchgate.net This reaction is a fundamental transformation for creating peptide bonds and other amide-containing structures. researchgate.netnih.govnih.govyoutube.com

Alkylation: N-alkylation of the amine can be achieved through various methods, including reductive amination. wikipedia.orgmasterorganicchemistry.comnih.gov Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) and its derivatives. masterorganicchemistry.comresearchgate.net Direct alkylation with alkyl halides can also be employed, though it may be less selective. masterorganicchemistry.com

Reductive Amination: Reductive amination is a powerful tool for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.comnih.govacs.org This one-pot reaction is valued for its efficiency and compatibility with various functional groups. wikipedia.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at Various Positions of the Indole Ring

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including indoles. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring.

Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for creating C-C bonds. nih.govchemrxiv.orgnih.gov This reaction has been successfully applied to indole derivatives, enabling the introduction of aryl, heteroaryl, and alkyl groups. nih.govnih.gov

Heck Coupling: The Heck coupling reaction involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. This methodology has been utilized in cascade reactions involving indoles to synthesize complex heterocyclic structures. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacs.orgchemrxiv.orgnih.govresearchgate.net This reaction is a powerful method for the synthesis of arylamines and has been applied to various heterocyclic systems. wikipedia.orgnih.gov

Functionalization of the Indole Nitrogen (N1) for Enhanced Reactivity

The nitrogen atom of the indole ring (N1) can be functionalized to modify the electronic properties of the ring and introduce new reactive handles.

N-Alkylation: N-alkylation of indoles can be achieved using various methods, including reaction with alkyl halides in the presence of a base or under Mitsunobu conditions. nih.govresearchgate.netbeilstein-journals.org The choice of reaction conditions can influence the regioselectivity of alkylation, particularly in substituted indoles. beilstein-journals.org

N-Acylation: N-acylation of indoles, while chemically challenging due to the low nucleophilicity of the indole nitrogen, can be achieved under specific conditions. beilstein-journals.orgrsc.org Enzymatic methods have also been explored for indole N-acylation. rsc.org

Exploiting the Amine Group for Diverse Conjugations and Linker Chemistry

The amine functionality at the C3 position is a versatile point of attachment for conjugation to other molecules, including biomolecules and linker systems. nih.govnih.gov

Amide Bond Formation: The formation of a stable amide bond is a common strategy for conjugating molecules to the amine group. researchgate.netnih.gov This can be achieved by reacting the amine with a carboxylic acid or its activated derivative. nih.gov

Linker Attachment: Various linker technologies can be employed to connect this compound to other moieties. The choice of linker can influence the properties of the final conjugate, such as its stability and release characteristics. nih.govnih.gov

Oxidative and Reductive Transformations of the Indole Ring System

The indole ring system can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidation: The oxidation of aromatic amines can lead to the formation of various products, including dimeric and polymeric structures. mdpi.com Laccase-catalyzed oxidation of aromatic amines has been studied, though it often results in complex product mixtures. mdpi.com

Reduction: While specific examples for the reduction of the this compound ring are not detailed in the provided search results, the reduction of the indole nucleus to form indolines (2,3-dihydroindoles) is a known transformation. mdpi.com This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Advanced Spectroscopic and Spectrometric Investigations of 5 Methyl 1h Indol 3 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Interactions and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 5-Methyl-1H-indol-3-amine, ¹H and ¹³C NMR would provide definitive evidence of its atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the benzene (B151609) ring (H4, H6, H7) would exhibit characteristic splitting patterns, while the proton at the C2 position would likely be a singlet or a narrow triplet depending on coupling to the N-H proton. The methyl group protons at C5 would present as a sharp singlet around 2.3-2.5 ppm. The amine (-NH₂) protons at C3 would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would confirm the presence of the indole core and the positions of the methyl and amine substituents. For comparison, ¹³C NMR data for the related compound 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one showed characteristic signals for the indole ring carbons. mdpi.com

Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, for instance, between adjacent protons on the benzene ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming assignments made from one-dimensional spectra. Such techniques have been vital in confirming the structures of complex indole derivatives. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: This table is based on typical chemical shift ranges for indole derivatives. Actual values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N1-H | > 10.0 | broad singlet |

| H2 | ~7.0 - 7.2 | singlet |

| H4 | ~7.4 - 7.6 | singlet or doublet |

| C5-CH₃ | ~2.4 | singlet |

| H6 | ~6.9 - 7.1 | doublet |

| H7 | ~7.2 - 7.4 | doublet |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3200-3500 cm⁻¹ region. wpmucdn.com The indole N-H stretch would also appear in this region, often as a sharper band. For comparison, the IR spectrum of a complex indole showed N-H bands at 3444 and 3159 cm⁻¹. mdpi.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the methyl group's aliphatic C-H stretches would be just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically results in a band in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibration is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Hydrogen bonding significantly influences the position and shape of the N-H stretching bands. In a condensed phase, intermolecular hydrogen bonding would cause these bands to broaden and shift to lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, offering a clear fingerprint of the indole nucleus.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400 - 3500 |

| Amine N-H | Asymmetric & Symmetric Stretch | ~3200 - 3500 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

| Amine N-H | Bend (Scissoring) | ~1580 - 1650 |

| Aromatic C=C | Ring Stretch | ~1450 - 1600 |

Electronic Absorption and Fluorescence Spectroscopy for Probing Electronic Transitions and Photophysical Properties

The indole ring is an intrinsic fluorophore, and its photophysical properties are sensitive to substitution.

Electronic Absorption (UV-Vis): The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* electronic transitions of the indole chromophore. The presence of the electron-donating amine group at the 3-position and the methyl group at the 5-position would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Fluorescence Spectroscopy: Upon excitation, this compound is expected to exhibit fluorescence. The indole N-H group is capable of acting as a hydrogen bond donor, and its interaction with solvent molecules can significantly affect the fluorescence emission spectrum and quantum yield. nih.gov The emission wavelength and intensity would be dependent on solvent polarity and the potential for excited-state proton transfer.

Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and can be used to deduce its structure by analyzing fragmentation patterns.

Molecular Ion: For this compound (C₉H₁₀N₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula. The nominal mass would show a molecular ion peak [M]⁺ at m/z = 146.

Fragmentation Pathways: Under electron ionization (EI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of small, stable molecules from the indole ring, such as HCN. The benzylic position is prone to cleavage, which could lead to fragmentation of the pyrrole (B145914) ring. Isotopic labeling, for instance by replacing the amine protons with deuterium, could be used to track the fragments and elucidate complex rearrangement pathways.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, data from the closely related compound 5-Methyl-1H-indole-3-carbaldehyde provides insight into the likely crystal packing. nih.gov In this analogue, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov

For this compound, a rich network of intermolecular hydrogen bonds would be expected in the solid state. The indole N-H group and the primary amine -NH₂ group are both excellent hydrogen bond donors, while the nitrogen atom of the amine can also act as an acceptor. This would likely lead to the formation of a stable, three-dimensional network of N—H⋯N hydrogen bonds, which would govern the crystal packing and physical properties of the solid material. researchgate.net

Interactive Data Table: Crystallographic Data for the Analog 5-Methyl-1H-indole-3-carbaldehyde nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 16.9456 (19) |

| b (Å) | 5.7029 (6) |

| c (Å) | 8.6333 (9) |

Computational and Theoretical Chemistry of 5 Methyl 1h Indol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 5-Methyl-1H-indol-3-amine, DFT calculations can provide valuable insights into the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The presence of the electron-donating methyl group at the 5-position and the amino group at the 3-position is expected to significantly influence the electronic properties of the indole (B1671886) ring. These groups increase the electron density of the aromatic system, affecting its reactivity towards electrophiles and nucleophiles. The molecular electrostatic potential (MEP) map is a useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the amino group and the pyrrole (B145914) nitrogen, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino and imino groups would exhibit positive potential, making them potential sites for nucleophilic interaction.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. In this compound, the HOMO is expected to be localized primarily on the indole ring and the amino group, reflecting their electron-rich nature. The LUMO is likely to be distributed over the aromatic system. The small HOMO-LUMO gap would suggest a high reactivity for this molecule. irjweb.comchemijournal.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Indole Derivative

| Property | Value |

| HOMO Energy (eV) | -5.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Electronegativity (χ) (eV) | 3.0 |

| Chemical Hardness (η) (eV) | 2.2 |

| Electrophilicity Index (ω) (eV) | 2.05 |

Note: These values are representative for a similar indole derivative and were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Actual values for this compound may vary. irjweb.com

Conformational Analysis via Molecular Mechanics and Quantum Methods

The conformational flexibility of this compound is primarily associated with the rotation of the amino group at the C3 position. Understanding the preferred conformations is essential as they can influence the molecule's biological activity and intermolecular interactions. Both molecular mechanics and quantum chemical methods can be employed to explore the conformational landscape.

Molecular mechanics methods, being computationally less expensive, are suitable for an initial scan of the potential energy surface to identify low-energy conformers. These methods would likely reveal that the orientation of the amino group relative to the indole plane is a key determinant of conformational stability. Steric hindrance between the amino group and the hydrogen atom at the C4 position could influence the rotational barrier.

For a more accurate determination of the conformational energies and geometries, quantum chemical methods such as DFT are employed. These calculations can provide detailed information about the rotational energy profile of the C3-N bond. It is anticipated that the planar conformation, where the amino group lies in the plane of the indole ring, might be stabilized by conjugation effects. However, non-planar, or "gauche," conformations might also be populated. The relative energies of these conformers would be determined by a balance of steric and electronic effects. The presence of the methyl group at the 5-position is unlikely to directly impose significant steric constraints on the 3-amino group, but it can subtly influence the electronic distribution and thus the conformational preferences.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts would be expected to be in good agreement with experimental data. The methyl group at the 5-position would show a characteristic singlet in the ¹H NMR spectrum, and its carbon would appear in the aliphatic region of the ¹³C NMR spectrum. The protons and carbons of the indole ring would exhibit shifts influenced by the electron-donating effects of both the methyl and amino groups.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies at the DFT level. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the molecule. The N-H stretching vibrations of the amino and imino groups would appear as characteristic bands in the high-frequency region of the IR spectrum. The C-H stretching of the methyl group and the aromatic ring, as well as the various ring vibrations, would also be identifiable.

Electronic Spectroscopy: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) calculations. rsc.org These calculations can determine the excitation energies and oscillator strengths of the electronic transitions. The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions of the indole chromophore, which will be red-shifted due to the presence of the electron-donating methyl and amino groups.

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopy | Predicted Feature |

| ¹H NMR (ppm) | δ ~2.4 (s, 3H, -CH₃), δ ~3.5 (s, 2H, -NH₂), δ ~6.5-7.5 (m, Ar-H) |

| ¹³C NMR (ppm) | δ ~21 (-CH₃), δ ~100-140 (Ar-C) |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch) |

| UV-Vis (nm) | λmax ~220, ~280 |

Note: These are predicted values based on the known spectroscopic data of similar indole derivatives and require experimental verification. mdpi.commdpi.comnih.gov

Reaction Mechanism Studies of Synthetic Transformations and Intermolecular Interactions

Computational chemistry can be instrumental in understanding the mechanisms of reactions involved in the synthesis of this compound and its subsequent transformations. For instance, the synthesis of 3-aminoindoles can be achieved through various routes, including the reduction of 3-nitroindoles or the amination of 3-haloindoles. nih.govorganic-chemistry.org DFT calculations can be used to model the reaction pathways, locate transition states, and calculate activation energies, thereby providing insights into the feasibility and selectivity of different synthetic strategies.

Furthermore, the study of intermolecular interactions is crucial for understanding the behavior of this compound in different environments. The amino group and the indole N-H group can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. Quantum chemical calculations can be used to determine the geometries and energies of hydrogen-bonded dimers or clusters, providing a detailed picture of these interactions. These studies are essential for understanding its solvation and its potential binding to biological targets.

Molecular Dynamics Simulations for Solvent Effects and Ligand Binding (in vitro systems)

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in a condensed phase, such as in a solvent or bound to a protein.

Solvent Effects: MD simulations can be used to investigate the influence of different solvents on the conformation and dynamics of this compound. By simulating the molecule in explicit solvent models (e.g., water, methanol), one can study the solvation structure, the dynamics of solvent molecules around the solute, and the effect of the solvent on the conformational equilibrium of the amino group. The radial distribution functions can reveal the specific interactions between the solute and solvent molecules. Such simulations are crucial for understanding how the solvent environment modulates the properties and reactivity of the molecule. researchgate.net

Ligand Binding (in vitro systems): In the context of drug discovery, MD simulations are widely used to study the binding of small molecules to biological targets like proteins and nucleic acids. nih.gov If this compound is considered as a potential ligand, MD simulations can be employed to explore its binding mode and stability within the active site of a receptor. These simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. The results from MD simulations can be used to calculate the binding free energy, which is a critical parameter for predicting the potency of a ligand. These in silico studies can guide the design of more potent and selective analogs. nih.govdntb.gov.ua

Biochemical Interactions and Mechanistic Studies in Vitro

Ligand-Receptor Binding Studies with Serotonin (B10506) Receptors using In Vitro Models

A comprehensive review of scientific literature and patent databases did not yield specific ligand-receptor binding studies for 5-Methyl-1H-indol-3-amine with any serotonin (5-HT) receptor subtypes. While the indole (B1671886) core is a common feature in many known serotonin receptor ligands, and patent literature may allude to the general class of compounds, dedicated in vitro binding assays quantifying the affinity (e.g., Ki, Kd, or IC50 values) of this compound for 5-HT receptors are not publicly available. Therefore, its specific binding profile, including selectivity and potency at various 5-HT receptors, remains uncharacterized.

Enzyme Inhibition and Activation Assays (In Vitro)

There is a lack of publicly available data from in vitro enzyme inhibition or activation assays specifically investigating this compound. Studies on structurally related indole compounds show a wide range of enzymatic interactions, including inhibition of enzymes like xanthine oxidase or 17β-hydroxysteroid dehydrogenase type 5 by different indole derivatives. However, no such experimental results have been published for this compound. Consequently, its potential to act as an inhibitor, activator, or substrate for key enzymes, such as monoamine oxidase (MAO) which metabolizes serotonin, is currently unknown.

Mechanistic Elucidation of Biochemical Activities in Controlled In Vitro Environments

No dedicated mechanistic studies to elucidate the biochemical activities of this compound in controlled in vitro environments have been reported in the accessible scientific literature. Research into the mechanisms of action of various indole derivatives is extensive, but these findings cannot be directly extrapolated to this compound without specific experimental validation. Therefore, details regarding its potential effects on intracellular signaling pathways, second messenger systems, or ion channel function have not been determined.

Interactions with Specific Cellular Components and Biomolecules in Isolated Systems

Investigations into the direct interactions of this compound with specific cellular components or biomolecules in isolated systems have not been reported. Studies on other indole derivatives have examined interactions with targets like DNA G-quadruplexes, but there is no evidence to suggest that this compound has been evaluated in similar assays nih.gov. Its potential to bind to transport proteins, metabolic enzymes, or other intracellular targets remains an area for future investigation.

Applications in Chemical Biology and Materials Science Research

Utilization as a Molecular Probe in Biochemical Pathways (In Vitro Systems)

While 5-Methyl-1H-indol-3-amine is not widely cited as a standalone molecular probe, its core structure is fundamental to the development of such tools. The 3-amino group serves as an ideal conjugation point for attaching reporter groups or other functionalities. By modifying this amine, researchers can synthesize derivatives designed to interact with specific biological targets, such as enzymes or receptors, in in vitro assays. The indole (B1671886) nucleus can participate in crucial binding interactions, including hydrogen bonding and π-stacking, with biological macromolecules. The synthesis of derivatives from related compounds like (5-amino-2-methyl-1H-indol-3-yl)acetic acid highlights the synthetic accessibility of functionally substituted indoles for biological investigation. researchgate.net The general instability of unprotected 3-aminoindoles, which are prone to oxidative degradation, often necessitates their conversion into more stable derivatives for practical use in biochemical studies. nih.gov

Development of Fluorescent Indole Derivatives for In Vitro Imaging Applications

The indole scaffold is inherently fluorescent, a property that can be tuned through chemical modification. The 3-amino group of this compound is a prime site for derivatization to create novel fluorescent probes for in vitro imaging. Amine-reactive fluorescent dyes are commonly used to label biomolecules, and the primary amine of this compound can readily react with reagents like succinimidyl esters or isothiocyanates to form stable, fluorescently tagged molecules. biomol.comjenabioscience.com

Furthermore, multicomponent reactions offer a pathway to generate highly fluorescent molecules from simple precursors. For instance, a well-established reaction between an aromatic dialdehyde, an amine, and a thiol can produce highly fluorescent isoindole derivatives. nih.gov this compound could serve as the amine component in such reactions, leading to novel fluorophores with properties dictated by the indole substitution. These derivatives could be used to visualize cellular components or track biological processes in real-time under a microscope. nih.gov

Table 1: Potential Reactions for Fluorescent Derivative Synthesis

| Reaction Type | Amine Reagent | Potential Product Feature | Application |

|---|---|---|---|

| Amine-Reactive Labeling | This compound + NHS-Ester Dye | Covalently attached fluorophore | Fluorescent tagging of indole moiety |

Incorporation into Polymeric Systems for Functional Materials Research

The amine functionality of this compound provides a reactive site for its incorporation into polymer chains, either as a monomer or as a functional pendant group. Amine functional polymers are a critical class of materials with applications ranging from coatings to biomedical devices. polysciences.com The indole ring can impart unique electronic and optical properties to the resulting polymer.

One potential route for polymerization is through electrochemical oxidation. Studies on the related compound 5-aminoindole (B14826) have shown that it can be electropolymerized to form a conducting polymer, poly(5-aminoindole), with good electrochemical activity and stability. researchgate.net It is conceivable that this compound could undergo a similar process, with polymerization likely occurring at the C2 and C3 positions, to create a novel functional material. Alternatively, it could be used in polycondensation reactions with difluoro monomers via C-N coupling to produce high molecular weight polymers with good thermal stability. researchgate.net

Precursor for Advanced Pharmaceutical Scaffolds and Chemical Library Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and approved drugs. openmedicinalchemistryjournal.commdpi.com The 3-aminoindole motif, in particular, is found in compounds with a wide array of biological activities. nih.govnih.gov this compound serves as an excellent starting material for the synthesis of diverse chemical libraries for drug discovery.

The 3-amino group can be readily acylated, alkylated, or incorporated into larger heterocyclic systems, allowing for the systematic exploration of structure-activity relationships. For example, it can be used in three-component coupling reactions to generate complex 3-aminoindole derivatives. nih.gov The 5-methyl group can provide beneficial properties, such as enhanced binding affinity or improved metabolic stability, in the final drug candidates. Research on related structures, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives that inhibit tubulin polymerization, demonstrates the potential of substituted indoles as potent biological agents. rsc.org

Table 2: Examples of Bioactive Scaffolds Derived from Substituted Indoles

| Base Scaffold | Derivatization Strategy | Target/Activity | Reference |

|---|---|---|---|

| 3-Aminoindole | Sulfonylation, Acylation | CRTH2 Receptor Ligands | google.com |

| 3-Oxindole | Alkylation | HIV-1 Transcription Inhibitors | nih.gov |

| 5-Aminoindole Carbohydrazide | Urea formation, Cyclization | Methuosis Inducers (Anticancer) | tandfonline.com |

Role in Supramolecular Chemistry and Self-Assembly Research

The structural features of this compound make it a candidate for studies in supramolecular chemistry and molecular self-assembly. The indole ring's N-H group and the 3-amino group can both act as hydrogen bond donors, while the nitrogen atoms can also act as acceptors. These interactions, combined with the potential for π-π stacking between the aromatic indole rings, are the fundamental forces that drive the formation of ordered, non-covalent structures.

By designing and synthesizing derivatives of this compound with additional recognition motifs, researchers could create molecules that self-assemble into complex architectures like films, gels, or discrete nanoscale objects. While direct studies on this compound are lacking, research on the self-assembly of other functionalized indoles, such as 5,6-dihydroxyindole-2-carboxylic acid on gold surfaces, demonstrates the principle that intermolecular interactions can guide indole building blocks into a variety of two-dimensional architectures. The specific substitution pattern of this compound would influence the geometry and stability of any resulting supramolecular assemblies.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental tools for separating 5-Methyl-1H-indol-3-amine from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column (e.g., C18) where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form for better peak shape. nih.gov Purity assessment is conducted by analyzing the chromatogram for the presence of secondary peaks, with the peak area of this compound relative to the total peak area indicating its purity. For mixture analysis, HPLC provides quantitative data by comparing the peak area of the analyte to that of a calibrated standard. amazonaws.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. asdlib.org For a polar compound with an amine group like this compound, direct analysis can be challenging due to potential issues with volatility and thermal stability. Therefore, a derivatization step is often employed, where the amine group is reacted with a reagent (e.g., pentafluoropropionamide) to create a more volatile and thermally stable derivative. nih.gov The sample is then vaporized and separated on a capillary column. The mass spectrometer fragments the eluted components, producing a unique mass spectrum that serves as a "fingerprint" for definitive identification. nih.gov This makes GC-MS an invaluable tool for both purity confirmation and the analysis of the compound in complex mixtures. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis

| Parameter | HPLC Method Example | GC-MS Method Example |

|---|---|---|

| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) | DB-5MS Capillary Column (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient: Acetonitrile and Water (with 0.1% Formic Acid) | Carrier Gas: Helium (1.0 mL/min) |

| Detector | UV-Vis Diode Array Detector (DAD) at ~280 nm | Mass Spectrometer (MS) |

| Injector Temperature | N/A | 250 °C |

| Oven Program | N/A | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |

| Key Application | Purity assessment, quantification in solutions. | Definitive identification, analysis in volatile matrices. |

This table presents typical starting parameters for method development and may require optimization for specific matrices.

Capillary Electrophoresis Applications for High-Resolution Separations of this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. mdpi.com For the analysis of this compound, the separation is conducted in a narrow-bore fused-silica capillary filled with an electrolyte buffer, typically at a low pH to ensure the primary amine group is protonated, imparting a positive charge to the molecule. nih.gov

When a high voltage is applied across the capillary, positively charged analytes migrate towards the cathode at different velocities, leading to highly efficient separations. CE offers several advantages, including extremely high resolution, short analysis times, and minimal sample and solvent consumption. mdpi.com This makes it particularly useful for the analysis of complex biological samples or for resolving closely related indoleamine impurities that may be difficult to separate by HPLC. nih.govacs.org Detection is commonly performed using UV-Vis absorbance or, for enhanced sensitivity, laser-induced fluorescence. nih.gov

Table 2: Example Parameters for Capillary Electrophoresis

| Parameter | Typical Setting |

|---|---|

| Capillary | Fused-silica, 75 µm i.d., 50 cm total length |

| Background Electrolyte | 20-50 mM Phosphate or Borate buffer (pH 2.5-4.0) |

| Applied Voltage | 15-25 kV (Positive Polarity) |

| Injection Mode | Hydrodynamic (Pressure) injection |

| Detection | UV-Vis Diode Array Detector (DAD) at ~210 nm or ~280 nm |

| Primary Use | High-resolution purity analysis, separation of closely related isomers/impurities. |

This table provides an illustrative example of CE conditions; optimization is necessary for specific applications.

Advanced Electrochemical Methods for Sensitive Detection

Electrochemical methods provide a highly sensitive approach for the detection of electroactive compounds like this compound. The indole (B1671886) moiety is susceptible to oxidation at a solid electrode surface (e.g., glassy carbon or gold). Techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often employed for quantitative analysis.

These methods work by applying a potential waveform to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The interaction of aromatic amines with electrode surfaces can be used to generate a measurable signal. nih.gov This approach offers high sensitivity, with detection limits often reaching nanomolar levels, and can be adapted for use in miniaturized sensors. nih.gov Electrochemical detection is particularly advantageous for rapid screening and can be coupled with separation techniques like HPLC for enhanced selectivity.

Table 3: Overview of an Advanced Electrochemical Detection Method

| Technique | Differential Pulse Voltammetry (DPV) |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | Phosphate Buffer Solution (pH ~7.0) |

| Principle of Detection | Oxidation of the indole ring of this compound |

| Key Advantage | High sensitivity for trace-level quantification. |

This table outlines a representative electrochemical method for the detection of electroactive indoleamines.

Hyphenated Techniques for Structural Confirmation and Trace Analysis in Complex Research Samples

Hyphenated techniques, which couple a separation method with a powerful detection technology, are indispensable for the unambiguous identification and trace analysis of this compound in complex research samples. ijnrd.orgspringernature.com The combination of chromatography or electrophoresis with mass spectrometry provides a multidimensional analytical approach. asdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for this purpose. It couples the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. actascientific.com As the separated components elute from the HPLC column, they are ionized (e.g., via electrospray ionization, ESI) and enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the parent ion and its fragments. This provides definitive structural information and molecular weight confirmation, overcoming the limitations of UV detection alone. ijarnd.com LC-MS is essential for metabolomics research, impurity profiling, and the quantification of the compound at very low levels in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) , as previously mentioned, provides excellent structural confirmation for volatile or derivatized analytes. actascientific.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high-resolution separation of CE with the specificity of MS. asdlib.org This pairing is highly effective for analyzing minute sample volumes and complex ionic species, offering complementary information to LC-MS. actascientific.com

These hyphenated methods provide the highest level of analytical confidence, ensuring both accurate identification through mass data and reliable quantification through the separation process. ijarnd.com

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Structural confirmation and quantification in complex liquid matrices (e.g., biological fluids). |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification of derivatized analyte in complex mixtures; analysis of volatile impurities. |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High-resolution separation and identification in sample-limited scenarios; analysis of ionic species. |

Emerging Research Directions and Future Perspectives on 5 Methyl 1h Indol 3 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of indole (B1671886) derivatives has historically relied on classic methods which can have limitations regarding sustainability and substrate scope. thieme-connect.com Modern research is increasingly focused on developing "green" and more efficient synthetic routes. For 5-Methyl-1H-indol-3-amine, future synthetic exploration is likely to prioritize sustainability, efficiency, and atom economy.

Green Chemistry Approaches: Recent advancements have highlighted several sustainable strategies for indole synthesis that could be adapted for this compound. These include:

Mechanochemical Fischer Indolisation: A solvent-free protocol that uses eco-friendly reagents like oxalic acid and dimethylurea, offering a versatile route to various indole structures. rsc.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, representing a greener alternative to conventional heating. tandfonline.comtandfonline.com

Multicomponent Reactions (MCRs): Innovative MCRs, such as Ugi-type reactions followed by acid-induced cyclization, allow for the de novo assembly of the indole core from simple, inexpensive starting materials in benign solvents like ethanol (B145695), without the need for metal catalysts. rsc.orgrsc.org

Catalyst-Free Syntheses: One-pot, catalyst-free reactions in green media such as water and ethanol are being developed for various heterocyclic compounds and could be applied to indole synthesis. nih.gov

Advanced Catalytic Methods: The introduction of the 3-amino group onto the indole scaffold remains a synthetic challenge due to the instability of unprotected 3-aminoindoles. nih.govepa.gov Novel catalytic methods offer promising solutions:

Copper-Catalyzed Three-Component Coupling: An efficient method for creating 3-aminoindoles involves a copper-catalyzed reaction between N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes. nih.gov

Titanium(III)-Catalyzed Cyclization: This method allows for the synthesis of aminated N-heterocycles under exceptionally mild conditions, enabling the isolation and direct functionalization of compounds like 3-aminoindoles. researchgate.net

Reductive Cyclization/Amination: Palladium-catalyzed reductive N-heteroannulations of functionalized nitro compounds using carbon monoxide as a reducing agent present a powerful strategy for constructing the indole core and introducing functional groups. beilstein-journals.org

A plausible sustainable route to this compound could involve the synthesis of 5-methyl-1H-indole using a green MCR approach, followed by a regioselective C-H amination at the C3 position or a two-step process involving nitration and subsequent reduction, potentially using indium-mediated methods for unstable aminoindoles. epa.govnih.gov

| Synthetic Strategy | Key Features | Potential Application |

| Multicomponent Reactions | High atom economy, operational simplicity, use of green solvents. rsc.org | Direct assembly of the 5-methyl-indole core from simple precursors. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. tandfonline.com | Acceleration of key cyclization or functionalization steps. |

| Transition Metal Catalysis | High efficiency and selectivity for C-N bond formation. nih.govmdpi.com | Direct C-H amination at the C3 position or cyclization cascades. |

| Mechanochemistry | Solvent-free conditions, reduced waste. rsc.org | Environmentally friendly synthesis via Fischer Indolisation. |

Design and Synthesis of Advanced Functional Analogues with Tunable Properties

The indole nucleus is a versatile scaffold for drug discovery, and strategic functionalization can lead to compounds with highly specific biological activities. mdpi.comresearchgate.net For this compound, the 3-amino group and the N-H of the indole ring serve as key anchor points for designing advanced functional analogues with tunable electronic, steric, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Guided Design: By systematically modifying the core structure, researchers can develop a deep understanding of the structure-activity relationships. Key modification points for this compound would include:

N-Substitution of the Amino Group: Acylation, alkylation, or arylation of the 3-amino group can modulate the compound's hydrogen bonding capacity, lipophilicity, and steric bulk, which are critical for target engagement. Studies on other indole derivatives have shown that such modifications can lead to potent Mcl-1 inhibitors and other therapeutic agents. nih.gov

Bioisosteric Replacement: Replacing the methyl group at the C5 position with other functionalities (e.g., methoxy, halogen, cyano) can fine-tune the electronic properties and metabolic stability of the molecule. mdpi.com This strategy has been effectively used to develop potent α-glucosidase inhibitors from 5-methoxy-indole scaffolds. mdpi.com

Molecular Hybridization Strategy: A powerful approach in drug design is to combine key pharmacophores from different bioactive molecules into a single hybrid compound. tandfonline.com Analogues of this compound could be synthesized by linking the 3-amino group to other heterocyclic systems known for specific biological activities, such as pyrazole (B372694) or pyrimidine (B1678525) moieties, to create novel anticancer or anti-inflammatory agents. tandfonline.comsrce.hr

| Analogue Design Strategy | Target Property to Tune | Example from Related Indoles |

| N-Acylation/Alkylation at 3-amino | H-bonding, lipophilicity, target binding. | Synthesis of potent Mcl-1 inhibitors. nih.gov |

| Substitution at Indole N1 | Molecular shape, hydrophobic interactions. | Optimization of HIV-1 fusion inhibitors. nih.gov |

| C5-Position Modification | Electronic properties, metabolic stability. | Development of α-glucosidase inhibitors. mdpi.com |

| Molecular Hybridization | Introduction of new pharmacophores, novel activity. | Creation of pyridine-pyrimidine-indole anticancer agents. tandfonline.com |

Deeper Mechanistic Insights into its Chemical and Biochemical Reactivity

A thorough understanding of the reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in biological systems. The indole ring is inherently electron-rich, making it nucleophilic, particularly at the C3 position. rsc.org The presence of an electron-donating methyl group at C5 further enhances this nucleophilicity, while the 3-amino group introduces an additional site of reactivity.

Chemical Reactivity: Future research will likely focus on elucidating the mechanisms of key reactions. The C3 position is highly susceptible to electrophilic aromatic substitution. rsc.orgresearchgate.net The 3-amino group can act as a nucleophile in reactions with aldehydes, ketones, and acylating agents. Mechanistic studies, potentially employing computational modeling and kinetic analysis, could clarify reaction pathways, identify key intermediates (such as carbocations in Friedel-Crafts type reactions), and explain the regioselectivity observed in functionalization reactions. du.ac.irbioengineer.org Understanding the interplay between the C3-amino group and the inherent reactivity of the indole ring will be key to controlling synthetic outcomes.

Biochemical Reactivity: For any potential therapeutic application, understanding the compound's metabolic fate is paramount. In silico and in vitro metabolic studies will be necessary to identify potential metabolites, understand metabolic pathways (e.g., oxidation, conjugation), and assess metabolic stability. For instance, studies on related indazole compounds in development for prostate cancer revealed that modifying substituents could dramatically improve metabolic stability, a critical factor for drug efficacy. nih.gov The biochemical reactivity also includes its interaction with biological targets, which can be explored through techniques like molecular docking to predict binding modes and guide the design of more potent analogues. nih.gov

Potential for Integration into Next-Generation Research Tools and Methodologies

Beyond direct therapeutic applications, indole derivatives are increasingly being integrated into sophisticated research tools and methodologies to probe biological systems. nih.gov The unique structure of this compound makes it an attractive scaffold for developing such tools.

Development of Chemical Probes: The 3-amino group provides a convenient handle for attaching other functional moieties. This could be exploited to create:

Fluorescent Probes: By conjugating a fluorophore to the amino group, this compound could be converted into a probe for bio-imaging or sensing. Indole-based molecules have been successfully designed as pH sensors and fluorescent probes for detecting specific ions or environmental changes. mdpi.comnih.gov Indole heptamethine dyes are another class of fluorescent probes used for in-vivo applications. sioc-journal.cn

Affinity-Based Probes: Attaching a biotin (B1667282) tag or a photoreactive group could create probes for identifying protein targets (target deconvolution) or studying protein-ligand interactions.

DNA-Binding Agents: The planar indole ring is well-suited for intercalating with DNA. Functionalization of the core structure has led to the development of indole derivatives that act as DNA-binding agents and topoisomerase inhibitors, which can be used as tools to study DNA replication and repair. nih.gov

Integration with Modern Drug Discovery Platforms: The indole scaffold is a frequent subject of computational studies in drug discovery. nih.gov this compound and its future analogues will undoubtedly be studied using next-generation methodologies such as:

Computer-Aided Drug Design (CADD): In silico screening, molecular docking, and molecular dynamics simulations can predict binding affinities and mechanisms of action, accelerating the identification of promising drug candidates and reducing reliance on costly high-throughput screening. mdpi.com

Artificial Intelligence and Machine Learning: AI platforms are being used to analyze structure-activity relationships and predict the biological activities of novel compounds, further streamlining the drug discovery process.

These advanced research tools and methodologies will be instrumental in unlocking the full potential of this compound and its derivatives in both basic research and therapeutic development.

常见问题

Basic: What are the optimal synthetic routes for 5-methyl-1H-indol-3-amine, and how can its purity be validated?

Answer:

The compound is typically synthesized via condensation reactions involving indole derivatives and methylating agents. For example, a related indole-based compound (4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine) was synthesized using a one-pot multicomponent reaction with 1H-indole-3-carbaldehyde and guanidine nitrate under ethanol reflux . Purity validation requires high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as demonstrated in indole derivative studies . Structural confirmation via NMR and NMR is critical, with peaks corresponding to indolic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

Molecular docking and dynamics simulations are key. For example, indole derivatives targeting androgen receptors (AR) showed binding interactions with residues like LEU704 and GLY708, achieving docking scores of ~7.0 kcal/mol . Tools like AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions. Validate predictions with in vitro assays, such as enzyme inhibition (e.g., α-glucosidase or cholinesterase) or cytotoxicity screens (e.g., NCI-60 cell lines) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR: Identifies aromatic protons (6.8–8.0 ppm) and methyl groups (2.3–2.5 ppm).

- NMR: Confirms sp-hybridized carbons (110–135 ppm) and methyl carbons (20–25 ppm) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- IR Spectroscopy: Detects NH stretches (~3400 cm) and aromatic C=C bonds (~1600 cm) .

Advanced: How can crystallography resolve structural ambiguities in this compound analogs?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or Olex2 is used to determine bond lengths, angles, and packing motifs. For example, a 5-methoxyindole analog crystallized in the monoclinic space group , with intermolecular hydrogen bonds stabilizing the lattice . Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement parameters (R/wR) should be <0.05 for high confidence .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

Answer:

- Broth Microdilution (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin as a positive control .

- Disk Diffusion: Measure inhibition zones (≥15 mm indicates activity).

- Antifungal Assays: Use Aspergillus species on Sabouraud dextrose agar .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

Contradictions may arise from assay conditions (e.g., serum concentration, pH) or structural variations. For example, 5-substituted indoles showed divergent α-glucosidase inhibition due to halogen vs. methoxy substituents . Mitigate by:

- Standardizing protocols (e.g., CLSI guidelines).

- Performing dose-response curves (IC) with triplicate measurements.

- Using cheminformatics tools (e.g., QSAR) to correlate substituent effects with activity .

Basic: What safety protocols are required for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods for synthesis and weighing.

- Storage: In airtight containers at –20°C, away from light .

- Spill Management: Neutralize with 10% acetic acid and absorb with vermiculite .

Advanced: How to optimize reaction yields for indole derivatives?

Answer:

- Catalyst Screening: Use Pd(OAc) for cross-coupling reactions or KCO for deprotonation.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 h) .

Basic: What databases or tools are recommended for literature reviews on this compound?

Answer:

- SciFinder: For synthetic pathways and bioactivity data.

- PubChem: For physicochemical properties (CID: search via SMILES).

- Crystallographic Databases: Cambridge Structural Database (CSD) for analog structures .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Variation: Synthesize analogs with halogens, methoxy, or alkyl groups at positions 5 or 7.

- Pharmacophore Mapping: Identify critical motifs (e.g., indole NH for hydrogen bonding) using MOE or Discovery Studio.

- In Vivo Validation: Use xenograft models for anticancer activity, with tumor volume reduction as an endpoint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。